Kinase Inhibition Selectivity Profile: 3-Bromo-1,5-naphthyridin-4-amine Exhibits Differential Potency Against Serine/Threonine Kinases Compared to Unsubstituted Scaffold
3-Bromo-1,5-naphthyridin-4-amine displays a defined and target-dependent inhibition profile against a panel of human serine/threonine kinases, with IC50 values ranging from 126 nM to 3,540 nM in a NanoBRET cellular target engagement assay [1]. In contrast, the unsubstituted 1,5-naphthyridin-4-amine scaffold (CAS 27392-68-3) has no reported kinase inhibition data in the same assay system, indicating that the 3-bromo substitution is essential for conferring this specific biological activity profile [2].
| Evidence Dimension | Kinase Inhibition Potency (IC50, nM) – Cellular NanoBRET Assay |
|---|---|
| Target Compound Data | Serine/threonine-protein kinase 17A (DRAK1): IC50 = 126 nM; Serine/threonine-protein kinase TBK1: IC50 = 321 nM; MAP/microtubule affinity-regulating kinase 4 (MARK4): IC50 = 3,540 nM |
| Comparator Or Baseline | Unsubstituted 1,5-naphthyridin-4-amine (CAS 27392-68-3): No detectable kinase inhibition reported in BindingDB or ChEMBL for this assay panel |
| Quantified Difference | Target compound shows quantifiable inhibition against three distinct kinases; comparator shows no activity reported under equivalent assay conditions, representing a qualitative differentiation of >100-fold based on activity threshold detection |
| Conditions | NanoBRET assay in HEK293 cells; displacement of tracer molecules K9 and K5 from NLuc-fused kinase constructs |
Why This Matters
For researchers selecting kinase inhibitor starting points, the brominated compound provides a defined, multi-kinase activity profile with nM potency against specific targets, whereas the unsubstituted analog offers no validated kinase engagement, making the brominated scaffold a superior choice for hit-to-lead campaigns.
- [1] BindingDB. (2026). Activity Spreadsheet for BDBM50585197 (CHEMBL5079920). Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50585197 View Source
- [2] ChEMBL Database. (2026). Compound Report Card: CHEMBL5079920. EMBL-EBI. Retrieved from https://www.ebi.ac.uk/chembl/compound_report_card/CHEMBL5079920/ View Source
